
SAMS Peptide
Übersicht
Beschreibung
The term "SAMS Peptide" in this context refers to peptide-based self-assembled monolayers (SAMs), a class of highly ordered molecular architectures formed by peptides on inorganic substrates (e.g., gold or silver). These monolayers leverage peptides' structural versatility, biocompatibility, and stimuli-responsive properties to create functional surfaces for applications in biosensing, molecular electronics, tissue engineering, and antifouling coatings . Peptide SAMs are synthesized by immobilizing peptides—often functionalized with anchoring groups like cysteine thiols—onto substrates, forming stable, dense, and bioactive interfaces . Key advantages include tunable secondary structures (α-helices, β-sheets) and precise control over surface properties (e.g., wettability, conductivity, and bioactivity) .
Vorbereitungsmethoden
Solid-Phase Peptide Synthesis (SPPS) Framework
SPPS remains the gold standard for synthesizing SAMS peptide due to its scalability and compatibility with automated systems. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound growing chain, followed by cleavage and purification .
Resin Selection and Initial Functionalization
Rink amide MBHA resin is preferred for this compound synthesis, as it provides a stable amide linkage post-cleavage . The resin is pre-swollen in dimethylformamide (DMF) and functionalized with the C-terminal arginine residue. This step ensures a uniform starting point for chain elongation, critical for achieving the correct peptide sequence .
Coupling Reagents and Activation
Coupling reactions employ hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) as activators, which facilitate the formation of active esters from Fmoc-amino acids . Recent advancements integrate OxymaPure as a coupling additive, enhancing reaction efficiency while reducing racemization risks .
Table 1: Representative Coupling Conditions for this compound Synthesis
Component | Concentration/Amount | Role |
---|---|---|
Fmoc-amino acid | 4 equivalents | Building block |
HOBt or OxymaPure | 4 equivalents | Activator |
DIC | 4 equivalents | Coupling reagent |
DMF | 5 mL/g resin | Solvent |
Reaction time | 30–60 minutes | Optimal coupling duration |
In Situ Fmoc Deprotection Strategies
Traditional SPPS requires separate deprotection and coupling steps, consuming significant solvent volumes. A sustainable alternative, in situ Fmoc removal, merges these phases :
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Post-Coupling Deprotection : After coupling, 20% piperidine or 4-methylpiperidine is added directly to the reaction mixture to remove the Fmoc group.
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Ester Deactivation : OxymaPure esters deactivate faster than Fmoc cleavage, preventing double amino acid incorporation .
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Wash Optimization : A single wash with 1% OxymaPure in DMF removes residual piperidine, reducing solvent use by 75% compared to conventional protocols .
This method maintains a peptide purity of >95% while aligning with green chemistry principles .
Cleavage and Side-Chain Deprotection
Final cleavage from the resin employs a trifluoroacetic acid (TFA)-based cocktail:
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Standard Cocktail : TFA : triisopropylsilane (TIPS) : H₂O (95:2.5:2.5 v/v) .
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Reaction Duration : 4 hours under inert nitrogen atmosphere to minimize oxidation of methionine residues .
Critical Considerations :
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Methionine and histidine residues require inert conditions to prevent sulfoxide formation and imidazole ring modification .
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Scavengers like TIPS prevent cation-mediated side reactions during acidolysis .
Purification and Quality Control
Crude this compound is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile/water gradients . Key quality metrics include:
Table 2: Purification and Characterization Parameters
Parameter | Specification | Method |
---|---|---|
Purity | ≥95% | Analytical HPLC |
Molecular weight | 1777.96 Da | MALDI-TOF MS |
Solubility | 1 mg/mL in H₂O | Centrifugation |
Storage | -20°C in lyophilized form | Long-term stability |
Sustainable Synthesis Innovations
Recent efforts focus on reducing the environmental footprint of this compound production:
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Solvent Reduction : In situ deprotection cuts DMF consumption from 30 mL/g resin to 7.5 mL/g .
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Reagent Recycling : Piperidine recovery systems are under development to minimize waste .
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Energy Efficiency : Microwave-assisted SPPS trials report a 40% reduction in coupling time, though scalability remains a challenge .
Analyse Chemischer Reaktionen
Types of Reactions
Peptide-based self-assembled monolayers undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the stability and functionality of the monolayers .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized peptide derivatives, while substitution reactions can introduce new functional groups into the peptide structure .
Wissenschaftliche Forschungsanwendungen
Key Applications
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Biomedical Engineering
- Tissue Engineering : SAMS peptides are extensively used to create surfaces that promote cell adhesion, migration, and differentiation. By mimicking the extracellular matrix, these peptide-based coatings enhance tissue regeneration and integration in implants .
- Drug Delivery Systems : The ability of SAMS peptides to form stable layers allows for controlled release of therapeutic agents, improving the efficacy of drug delivery systems .
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Biosensing
- Advanced Biosensors : SAMS peptides can be functionalized to create highly sensitive biosensors for detecting biomolecules. Their surface properties enable selective binding and signal amplification, making them suitable for medical diagnostics .
- Molecular Electronics : The electronic properties of SAMS peptides allow their use in molecular electronic devices. They can facilitate electron transfer processes essential for the development of nanoscale electronic components .
- Antimicrobial Surfaces
- Osteointegration
Case Study 1: Peptide-Based Coatings for Enhanced Cell Adhesion
A study demonstrated that surfaces coated with specific SAMS peptides significantly improved the adhesion and proliferation of stem cells compared to uncoated surfaces. This finding underscores the potential of SAMS peptides in regenerative medicine applications.
Case Study 2: Development of a Biosensor Using SAMS Peptides
Researchers developed a biosensor utilizing SAMS peptides functionalized with antibodies for the detection of cancer biomarkers. The sensor exhibited high sensitivity and specificity, highlighting the effectiveness of peptide-based platforms in biosensing applications.
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Biomedical Engineering | Tissue scaffolds and drug delivery systems | Enhanced cell interaction and controlled release |
Biosensing | Sensitive detection platforms | High specificity and sensitivity |
Antimicrobial Surfaces | Coatings to prevent biofilm formation | Reduced infection risk |
Osteointegration | Enhancing implant stability | Improved integration with bone tissue |
Wirkmechanismus
The mechanism by which peptide-based self-assembled monolayers exert their effects involves the spontaneous organization of peptide molecules into highly ordered structures on a substrate. This organization is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The resulting monolayers provide a functional surface that can interact with various biological and chemical entities .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons
Peptide-based SAMs are distinct from traditional alkanethiol-based SAMs and other biomolecular SAMs (e.g., DNA or protein monolayers). Below is a detailed comparison:
Key Peptide SAM Systems
(Gly)ₙCys/Au(Ag) SAMs
- Structure : Oligoglycine (Gly) chains with cysteine (Cys) anchoring. Exhibits odd-even effects: even n favors helical arrangements on Au; odd n adopts planar conformations .
- Function : High packing density on Au (even n) vs. Ag (odd n), influenced by secondary structure and substrate bonding .
- Applications : Bioinspired electronics due to thickness-independent capacitance .
LKα14 and LKβ15 Peptide SAMs
- Structure : Amphipathic peptides (α-helix LKα14 vs. β-strand LKβ15).
- Function : LKα14 adsorbs strongly to hydrophobic methyl SAMs; LKβ15 prefers hydrophilic carboxyl SAMs via electrostatic interactions .
- Applications : Model systems for protein-surface interactions and antifouling .
EKEKEKE-PPPPC-Am SAMs
- Structure : Zwitterionic peptides with proline linkers.
- Function : Superior anti-biofouling due to ordered packing and high surface density .
- Applications : Implant coatings and biosensors .
Substrate-Dependent Behavior
- Au vs. Ag : (Gly)ₙCys SAMs on Ag exhibit stronger odd-even effects due to additional bonding between terminal carboxyl groups and Ag surfaces. On Au, secondary structures dominate .
- Conductivity : Helical peptide SAMs (e.g., oligoalanine with histidine doping) show higher conductance than β-sheet-rich SAMs, attributed to efficient charge transport pathways .
Research Findings and Data Highlights
Odd-Even Effects in Peptide SAMs
Adsorption Kinetics (LK Peptides)
Biologische Aktivität
SAMS Peptide, known scientifically as a substrate for AMP-activated protein kinase (AMPK), has garnered significant attention in recent biological research due to its unique properties and applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications in various fields of study.
Overview of this compound
- Chemical Structure : this compound (CAS 125911-68-4) is characterized by its specific amino acid sequence that allows it to interact effectively with AMPK.
- Function : It serves as a substrate for AMPK, which plays a critical role in cellular energy homeostasis. Upon phosphorylation by AMPK, this compound becomes a valuable tool for studying AMPK activity and related metabolic processes .
AMPK is a key regulator of cellular energy metabolism. When activated, it phosphorylates various substrates, including this compound, leading to downstream effects such as:
- Increased Fatty Acid Oxidation : AMPK activation promotes the breakdown of fatty acids, which is crucial for energy production in cells.
- Inhibition of Lipogenesis : By phosphorylating acetyl-CoA carboxylase and other enzymes involved in lipid synthesis, AMPK reduces fat storage .
- Regulation of Glucose Uptake : AMPK enhances glucose uptake by promoting the translocation of glucose transporters to the cell membrane.
Experimental Findings
Recent studies have provided insights into the biological activity and applications of this compound:
Table 1: Summary of Experimental Studies Involving this compound
Case Studies
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AMPK Activation and Metabolic Regulation :
A study measured the phosphorylation levels of this compound as an indicator of AMPK activity under different metabolic states. The results indicated a direct correlation between increased AMPK activity and enhanced phosphorylation of this compound, suggesting its potential as a biomarker for metabolic disorders . -
Stem Cell Research :
Research involving this compound demonstrated its utility in creating controlled environments for stem cell growth. By varying the peptide density on surfaces, researchers could manipulate stem cell behavior, promoting adhesion and differentiation into specific lineages . This has implications for tissue engineering and regenerative medicine. -
Biocompatibility Studies :
The anti-biofouling properties of SAMS-based surfaces were evaluated using various protein adsorption assays. The findings revealed that surfaces modified with this compound exhibited significantly lower protein adsorption compared to unmodified controls, highlighting their potential use in medical devices .
Q & A
Basic Research Questions
Q. What is the structural rationale behind the design of SAMS peptide as a substrate for AMP-activated protein kinase (AMPK)?
The this compound is a synthetic substrate derived from the acetyl-CoA carboxylase (ACC) sequence surrounding Ser79, the primary phosphorylation site of AMPK. To enhance specificity for AMPK over protein kinase A (PKA), the Ser77 residue (a PKA phosphorylation site) is substituted with alanine. This modification eliminates cross-reactivity, making this compound a highly selective tool for AMPK activity assays. Structural studies confirm that this substitution preserves AMPK binding while minimizing off-target interactions .
Q. How can researchers validate the specificity of this compound in AMPK activity assays?
Validation requires parallel experiments with control peptides lacking the Ser79 phosphorylation motif and assays using PKA or other kinases. For example, incubating this compound with purified PKA and measuring phosphorylation via mass spectrometry or radiolabeled ATP can confirm the absence of cross-reactivity. Additionally, AMPK inhibitors (e.g., Compound C) should block phosphorylation, while PKA inhibitors (e.g., H-89) should have no effect .
Q. What methodological precautions are critical for reproducible AMPK activity measurements using this compound?
Key steps include:
- Standardized peptide purity : Use HPLC-purified this compound (>95% purity) to avoid contaminants affecting kinetics.
- Buffer optimization : Maintain pH 7.4 with 5 mM MgCl₂ and 200 μM ATP to mimic physiological conditions.
- Kinase concentration titration : Avoid enzyme saturation by testing AMPK concentrations in the 0.1–10 nM range.
- Negative controls : Include reactions without AMPK or ATP to account for non-specific phosphorylation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound adsorption behavior on self-assembled monolayers (SAMs)?
Conflicting adsorption data (e.g., monolayer vs. multilayer formation) often arise from solution concentration and SAM surface chemistry. For example:
- At low concentrations (0.001–0.003 mg/mL), this compound forms monolayers on carboxyl-terminated SAMs via electrostatic interactions.
- At high concentrations (>0.3 mg/mL), hydrophobic interactions dominate, leading to peptide bundling and multilayer deposition on methyl-terminated SAMs.
To resolve discrepancies, combine XPS (for surface composition) with AFM (for topography) and dynamic light scattering (DLS) to monitor aggregation in solution .
Q. What advanced techniques are recommended to study this compound aggregation in solution?
- Dynamic Light Scattering (DLS) : Quantifies hydrodynamic radius changes indicative of aggregation.
- Transmission Electron Microscopy (TEM) : Visualizes peptide bundles at nanoscale resolution.
- Circular Dichroism (CD) Spectroscopy : Monitors secondary structural shifts (α-helix to β-sheet) during aggregation.
- Molecular Dynamics (MD) Simulations : Predicts aggregation pathways under varying ionic strengths or pH .
Q. How should researchers address uncertainties in XPS-derived peptide surface coverage calculations?
XPS data interpretation for this compound adsorption is limited by approximations in escape depth and organic film density. To improve accuracy:
- Use angle-resolved XPS to differentiate surface vs. bulk contributions.
- Validate with ToF-SIMS , which provides molecular specificity via fragment ion ratios (e.g., leucine/methionine signals).
- Cross-reference with quartz crystal microbalance (QCM) data for real-time mass adsorption measurements .
Q. What ethical and methodological frameworks ensure rigor in this compound research?
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study comparing this compound kinetics across species must justify translational relevance.
- Reproducibility Standards : Adhere to guidelines from the Beilstein Journal of Organic Chemistry: publish raw data, detailed protocols, and statistical codes in supplementary materials .
Q. How can cross-disciplinary approaches enhance this compound studies?
- Biophysical Modeling : Integrate MD simulations with experimental adsorption data to predict peptide-SAM interactions.
- Clinical Correlation : Link AMPK dysregulation (e.g., in metabolic disorders) to this compound phosphorylation efficiency using patient-derived cell lines.
- Environmental Sampling : Adapt HAB research methodologies (e.g., real-time algal toxin monitoring) to track AMPK activity in dynamic biological systems .
Q. Methodological Best Practices
Q. What are the best practices for sharing this compound research data?
- Repositories : Deposit raw XPS spectra, kinetic data, and simulation trajectories in Zenodo or Figshare.
- Standardized Metadata : Include experimental conditions (pH, temperature, peptide batch) and instrument settings (XPS pass energy, ToF-SIMS primary ion source).
- Code Accessibility : Provide scripts for data analysis (e.g., Python-based curve fitting) in GitHub repositories .
Q. How should researchers formulate hypothesis-driven questions using this compound?
- PICO Framework : Define Population (e.g., AMPK isoforms), Intervention (e.g., this compound concentration), Comparison (wild-type vs. mutant kinases), and Outcome (phosphorylation rate).
- Literature Gaps : Critically review prior studies (e.g., conflicting adsorption models) to identify unresolved mechanistic questions .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H131N29O18S2/c1-38(2)27-51(66(115)100-53(30-43-32-84-37-90-43)67(116)99-52(28-39(3)4)68(117)103-57(40(5)6)70(119)97-45(15-10-11-21-75)61(110)95-46(16-12-22-85-72(77)78)62(111)98-50(71(120)121)18-14-24-87-74(81)82)92-56(106)33-88-60(109)54(34-104)101-65(114)48(19-25-122-8)93-58(107)41(7)91-69(118)55(35-105)102-63(112)47(17-13-23-86-73(79)80)96-64(113)49(20-26-123-9)94-59(108)44(76)29-42-31-83-36-89-42/h31-32,36-41,44-55,57,104-105H,10-30,33-35,75-76H2,1-9H3,(H,83,89)(H,84,90)(H,88,109)(H,91,118)(H,92,106)(H,93,107)(H,94,108)(H,95,110)(H,96,113)(H,97,119)(H,98,111)(H,99,116)(H,100,115)(H,101,114)(H,102,112)(H,103,117)(H,120,121)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,57-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAHUEAICBOBTC-CSVPVIMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CN=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CN=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H131N29O18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1779.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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